molecular formula C4H3Cl2FO2 B13475427 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid

2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid

Cat. No.: B13475427
M. Wt: 172.97 g/mol
InChI Key: YMCCPPMJLLMUHF-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with two chlorine atoms and one fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under specific conditions. One common method involves the reaction of a suitable fluorinated precursor with a chlorinating agent in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted cyclopropane derivatives .

Scientific Research Applications

2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context of its application, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid include other fluorinated and chlorinated cyclopropane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C4H3Cl2FO2

Molecular Weight

172.97 g/mol

IUPAC Name

2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H3Cl2FO2/c5-4(6)1-3(4,7)2(8)9/h1H2,(H,8,9)

InChI Key

YMCCPPMJLLMUHF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)(C(=O)O)F

Origin of Product

United States

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